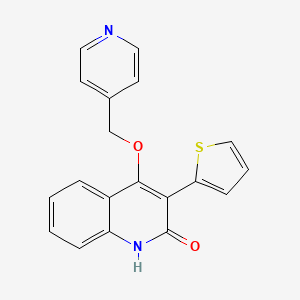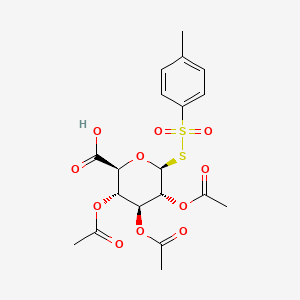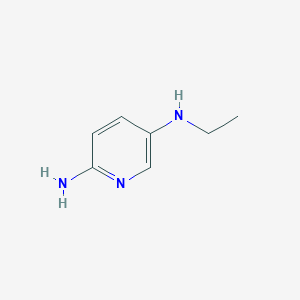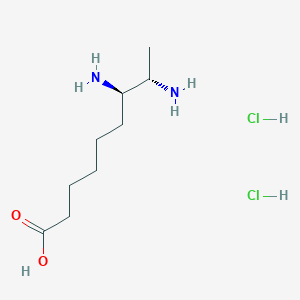
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two amino groups attached to a nonanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride typically involves the stereoselective reduction of a precursor molecule, followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved. For instance, the reduction step might involve the use of a chiral catalyst to guide the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in treating certain diseases. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7R,8S)-Dihydrodehydrodiconiferyl Alcohol: This compound shares a similar chiral structure and is known for its neuritogenic activity.
(7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene: Another compound with a similar stereochemistry, used in pheromone research.
Uniqueness
What sets (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride apart from these similar compounds is its dual amino functionality, which provides additional reactivity and versatility in chemical reactions. This makes it a more flexible building block for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C9H22Cl2N2O2 |
|---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
(7R,8S)-7,8-diaminononanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H/t7-,8+;;/m0../s1 |
InChI-Schlüssel |
YCBOAYSDSCJELT-OXOJUWDDSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CCCCCC(=O)O)N)N.Cl.Cl |
Kanonische SMILES |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


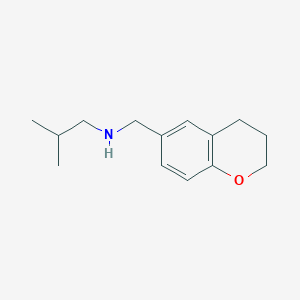
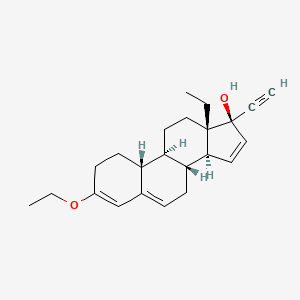
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
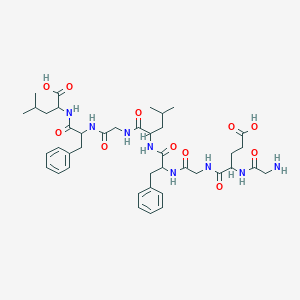
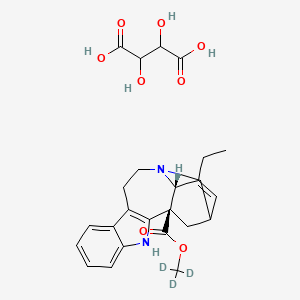
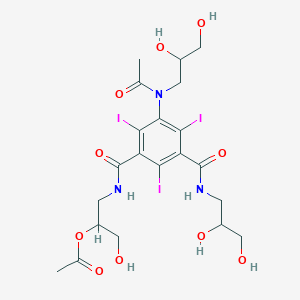
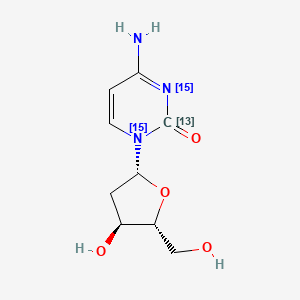
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
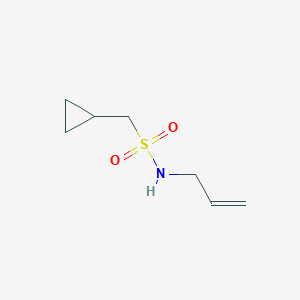
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
